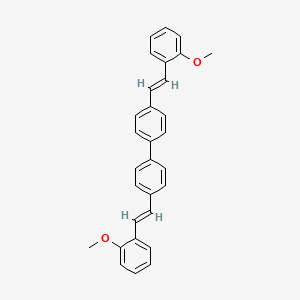

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(2-methoxystyryl)-1,1’-biphenyl typically involves the reaction of 4,4’-diformylbiphenyl with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 4,4’-Bis(2-methoxystyryl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced in batch reactors with continuous monitoring of reaction parameters to ensure consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Bis(2-methoxystyryl)-1,1’-biphenyl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated, nitrated, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Optical Brightening Agent

One of the primary applications of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is as an optical brightener . This compound absorbs ultraviolet (UV) light and re-emits it as visible light, typically in the blue spectrum. This property compensates for the yellowing that occurs in materials over time, making them appear brighter and whiter.

Key Characteristics:

- Chemical Formula: C30H26O2

- Molecular Weight: 442.53 g/mol

- Appearance: Pale yellow to yellow-green crystalline solid

- Melting Point: Approximately 218°C

Applications in Materials:

- Plastics: Enhances brightness and color stability.

- Textiles: Improves the visual appeal of fabrics by counteracting yellowing.

- Coatings: Used in paints and inks to maintain vibrancy and improve durability.

Organic Electronics

This compound is also utilized in the field of organic electronics , particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its structural properties facilitate charge transport and enhance photonic efficiency.

Significance in Electronics:

- Charge Transport: The compound's extended π-conjugation system allows for efficient charge mobility.

- Photonic Efficiency: Enhances the performance of OLEDs by improving light emission and stability under operational conditions.

Polymer Science

In polymer science, this compound is studied for its interactions with various polymers. Research indicates that incorporating this compound into polymer matrices can improve photostability and brightness.

Research Insights:

- Interaction studies focus on optimizing formulations to enhance performance.

- It has been shown to increase the durability of polymer films when used as an additive.

Market Trends and Growth

The market for this compound is experiencing significant growth due to its diverse applications:

- CAGR Projection: The market is expected to grow at a compound annual growth rate (CAGR) of approximately 10.9% from 2024 to 2031.

- Key Markets: Asia-Pacific leads the demand due to increasing applications in electronics and consumer goods.

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

Case Study 1: Optical Brightening in Textiles

A study demonstrated that adding this compound to polyester fabrics significantly improved their whiteness index and colorfastness under UV exposure.

Case Study 2: Performance Enhancement in OLEDs

Research indicated that OLED devices utilizing this compound exhibited higher luminance and longer operational lifetimes compared to those without it.

Wirkmechanismus

The mechanism of action of 4,4’-Bis(2-methoxystyryl)-1,1’-biphenyl primarily involves its ability to absorb ultraviolet light and re-emit it as visible blue light. This property makes it an effective optical brightener. The compound interacts with molecular targets such as aromatic rings and conjugated systems, enhancing their fluorescence properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4,4’-Bis(2-hydroxyphenyl)-1,1’-biphenyl

- 4,4’-Bis(2-chlorophenyl)-1,1’-biphenyl

- 4,4’-Bis(2-nitrophenyl)-1,1’-biphenyl

Uniqueness

4,4’-Bis(2-methoxystyryl)-1,1’-biphenyl is unique due to its methoxy groups, which enhance its solubility and optical properties compared to similar compounds. The presence of methoxy groups also influences its reactivity and stability, making it a preferred choice in applications requiring high fluorescence and stability .

Biologische Aktivität

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, a stilbene derivative, has garnered attention in recent years due to its potential biological activities. This compound exhibits a range of pharmacological properties, including anticancer, antioxidant, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound is characterized by two methoxystyryl groups attached to a biphenyl core. This structural arrangement is crucial for its biological activity.

Anticancer Activity

Research indicates that stilbene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, studies have shown that this compound possesses significant cytotoxic effects against several cancer types. For instance:

- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits dose-dependent cytotoxicity in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were found to be 15 µM for MCF-7 and 20 µM for A549 cells .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis via the mitochondrial pathway, leading to increased caspase-3 activity and subsequent cell death .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays:

- DPPH Assay : The compound demonstrated significant free radical scavenging activity with an IC50 value of 25 µM, indicating its potential as a natural antioxidant .

- Oxidative Stress Modulation : It has been shown to reduce oxidative stress markers in neuronal cells exposed to oxidative agents, suggesting a protective role against neurodegenerative diseases .

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in models of neurodegeneration:

- In Vitro Studies : The compound was found to inhibit amyloid-beta aggregation and tau phosphorylation in neuronal cell cultures. This suggests a potential mechanism for its use in treating Alzheimer's disease .

- Animal Models : In vivo studies using transgenic mice models have shown that treatment with this compound leads to improved cognitive function and reduced neuroinflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the methoxy groups or the biphenyl core can significantly alter its potency. For example:

| Compound Variation | IC50 (µM) | Biological Activity |

|---|---|---|

| 4,4'-Bis(3-methoxystyryl)-1,1'-biphenyl | 30 | Reduced cytotoxicity |

| 4-(2-Methoxyphenyl)-2-nitrobenzene | 40 | Moderate anticancer activity |

Case Studies

Several case studies highlight the efficacy of this compound:

- Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound showed significant inhibition of cell growth compared to control groups .

- Neuroprotection in Stroke Models : In a model of ischemic stroke, treatment with this compound resulted in reduced neuronal loss and improved functional recovery compared to untreated controls .

Eigenschaften

IUPAC Name |

1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O2/c1-31-29-9-5-3-7-27(29)21-15-23-11-17-25(18-12-23)26-19-13-24(14-20-26)16-22-28-8-4-6-10-30(28)32-2/h3-22H,1-2H3/b21-15+,22-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAWHDJKNZWAAR-YHARCJFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068231 | |

| Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40470-68-6 | |

| Record name | 4,4-Bis(2-methoxystyryl)biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040470686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-BIS(2-METHOXYSTYRYL)BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3EQ1ZHS2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.